molecular formula C8H7N3O2 B8572471 1-Methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine

1-Methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B8572471
M. Wt: 177.16 g/mol
InChI Key: CAFRZKLBXYXOLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine is a useful research compound. Its molecular formula is C8H7N3O2 and its molecular weight is 177.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

IUPAC Name

1-methyl-4-nitropyrrolo[2,3-b]pyridine

InChI

InChI=1S/C8H7N3O2/c1-10-5-3-6-7(11(12)13)2-4-9-8(6)10/h2-5H,1H3

InChI Key

CAFRZKLBXYXOLZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C(C=CN=C21)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

170 mg (4.29 mmol) of sodium hydride are added to a solution of 500 mg (3.06 mmol) of 4-nitro-1H-pyrrolo[2,3-b]pyridine (Antonini, Ippolito; Claudi, Francesco; Cristalli, Gloria; Franchetti, Palmarisa; Grifantini, Mario; Martelli, Sante; J. Med. Chem. 1982, 25, 1258-1261.) in 10 ml of absolute DMA, and the suspension is stirred for 30 min. A solution of 230 μl (3.68 mmol) of methyl iodide in 2 ml of absolute DMA is then slowly added dropwise, and the mixture is again stirred for 60 min. After concentration under reduced pressure, the residue is purified by column chromatography on silica gel (mobile phase: cyclohexane/ethyl acetate 10:1).
Quantity
170 mg
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
230 μL
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two

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